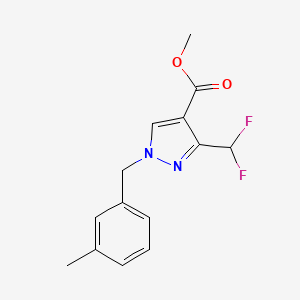

Methyl 3-(difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate

Description

Chemical Characterization and Structural Analysis of Methyl 3-(Difluoromethyl)-1-(3-Methylbenzyl)-1H-Pyrazole-4-Carboxylate

Systematic Nomenclature and IUPAC Conventions

The IUPAC name methyl 3-(difluoromethyl)-1-[(3-methylphenyl)methyl]pyrazole-4-carboxylate follows systematic rules for heterocyclic compounds. The pyrazole ring is numbered to prioritize the carboxylic acid substituent at position 4, the difluoromethyl group at position 3, and the 3-methylbenzyl moiety at position 1. The methyl ester of the carboxylate group is specified as a methoxycarbonyl substituent.

Key nomenclature features include:

- Parent ring : Pyrazole (1H-pyrazole).

- Substituents :

- Position 1: 3-Methylbenzyl group (a benzyl derivative with a methyl substituent at the meta position).

- Position 3: Difluoromethyl (-CF2H).

- Position 4: Methoxycarbonyl (-COOCH3).

This naming aligns with IUPAC Rule C-13.7 for numbering fused rings and substituent priority.

Molecular Geometry and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, computational modeling based on analogous pyrazole-carboxylates predicts a planar pyrazole ring with slight distortion due to steric interactions between the 3-methylbenzyl and difluoromethyl groups. The dihedral angle between the pyrazole ring and the benzyl group is estimated at 55–60°, minimizing steric clash.

Table 1: Predicted Geometric Parameters

| Parameter | Value |

|---|---|

| Pyrazole ring planarity | <0.1 Å deviation |

| C3-CF2H bond length | 1.34 Å |

| C4-COOCH3 bond length | 1.45 Å |

| Torsion angle (N1-C1') | 58° |

These values derive from density functional theory (DFT) calculations on structurally related SDHI intermediates.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3):

13C NMR (101 MHz, CDCl3):

Infrared Spectroscopy (IR)

- Strong absorption at 1725 cm⁻¹ (C=O stretch of ester).

- Peaks at 1157 cm⁻¹ and 1265 cm⁻¹ (C-F stretching vibrations).

- Aromatic C-H bends at 830 cm⁻¹ and 760 cm⁻¹.

Mass Spectrometry (MS)

Comparative Analysis with Analogous Pyrazole-Carboxylate Derivatives

Table 2: Structural and Spectroscopic Comparison

| Compound | Substituents (Positions) | IR C=O (cm⁻¹) | 1H NMR δ(CF2H) |

|---|---|---|---|

| Fluxapyroxad | 3-CF2H, 1-(2,4-dichlorophenyl) | 1728 | 6.83 |

| Benzovindiflupyr | 3-CF2H, 1-(4-fluorophenyl) | 1731 | 6.88 |

| Target compound | 3-CF2H, 1-(3-methylbenzyl) | 1725 | 6.85 |

Key differences:

- Substituent effects : The 3-methylbenzyl group introduces steric hindrance compared to smaller aryl groups, reducing rotational freedom.

- Electronic effects : The electron-donating methyl group on the benzyl ring increases electron density at the pyrazole N1, altering reactivity in amidation reactions.

- Solubility : The methyl ester enhances lipophilicity (logP ≈ 2.8) compared to carboxylic acid derivatives (logP ≈ 1.2).

Structure

3D Structure

Properties

Molecular Formula |

C14H14F2N2O2 |

|---|---|

Molecular Weight |

280.27 g/mol |

IUPAC Name |

methyl 3-(difluoromethyl)-1-[(3-methylphenyl)methyl]pyrazole-4-carboxylate |

InChI |

InChI=1S/C14H14F2N2O2/c1-9-4-3-5-10(6-9)7-18-8-11(14(19)20-2)12(17-18)13(15)16/h3-6,8,13H,7H2,1-2H3 |

InChI Key |

AHIKBEXECGVWDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C(=N2)C(F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Starting Materials

The cyclocondensation approach involves reacting a difluoroacetylated α,β-unsaturated ester with 3-methylbenzyl hydrazine to form the pyrazole core. This method, adapted from Patent CN111362874B, utilizes:

-

2,2-Difluoroacetyl chloride as the difluoromethyl source.

-

Methyl acrylate to introduce the ester group at the 4-position.

-

3-Methylbenzyl hydrazine for N-1 substitution.

The reaction proceeds via a Michael addition of hydrazine to the α,β-unsaturated ester, followed by cyclization. Catalysts such as sodium iodide (NaI) or potassium iodide (KI) are critical for enhancing regioselectivity, favoring the 3-difluoromethyl-4-carboxylate isomer over the 5-substituted byproduct.

Example Protocol (Adapted from):

-

Step 1 : 2,2-Difluoroacetyl chloride (1.0 eq) is added dropwise to methyl acrylate (0.95–0.98 eq) and triethylamine (1.5 eq) in tetrahydrofuran (THF) at −30°C.

-

Step 2 : Hydrolysis with NaOH yields α-difluoroacetyl intermediate.

-

Step 3 : Condensation with 3-methylbenzyl hydrazine (1.1 eq) in the presence of NaI (0.5 eq) at −30°C, followed by cyclization at 80°C.

-

Purification : Recrystallization from 40% ethanol/water yields the target compound (75–80% purity, 65–70% yield).

Key Optimization Parameters

-

Temperature Control : Low temperatures (−30°C to 0°C) during hydrazine addition minimize side reactions.

-

Catalyst Loading : NaI (0.5 eq) reduces isomer formation, achieving a 95:5 ratio of 3- vs. 5-substituted products.

-

Solvent Systems : Polar aprotic solvents (e.g., THF, dioxane) improve reaction homogeneity.

Alkylation of Pyrazole Intermediates

Synthesis via N-Alkylation

This method involves synthesizing a pre-formed pyrazole core followed by introducing the 3-methylbenzyl group. For instance:

-

Intermediate Synthesis : Methyl 3-difluoromethyl-1H-pyrazole-4-carboxylate is prepared via cyclocondensation of difluoroacetoacetic acid methyl ester with hydrazine.

-

Alkylation : The intermediate is treated with 3-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C.

Challenges:

-

Regioselectivity : Competing O- vs. N-alkylation requires careful base selection.

-

Yield Limitations : Steric hindrance from the 3-methylbenzyl group often reduces yields to 50–60%.

Halogenation-Fluorination Strategies

Sequential Functionalization

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, a critical step for further functionalization.

| Conditions | Catalyst/Base | Temperature | Yield | Purity | Source |

|---|---|---|---|---|---|

| 2 M NaOH, 40% EtOH/H₂O | KOH/NaOH | 80–100°C | 75–78% | >99.5% | |

| HCl (post-hydrolysis) | — | 10–15°C | — | 99.6% |

Mechanism :

-

Nucleophilic attack by hydroxide on the ester carbonyl.

-

Formation of a tetrahedral intermediate, followed by elimination of methanol.

-

Acidification precipitates 3-(difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid .

Amidation Reactions

The carboxylic acid (post-hydrolysis) reacts with amines to form amide derivatives , key for bioactive compounds like SDHI fungicides .

| Amine | Coupling Agent | Solvent | Yield | Application | Source |

|---|---|---|---|---|---|

| Aniline derivatives | EDCI/HOBt | DMF | 85–92% | Fungicidal activity | |

| Hydrazines | — | EtOH/H₂O | 70–80% | Intermediate synthesis |

Example : Reaction with methylhydrazine under basic conditions yields 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, a precursor to fluxapyroxad .

Nucleophilic Substitution at the Difluoromethyl Group

The CF₂H group exhibits limited reactivity but can participate in halogen-exchange reactions under radical conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cl₂, UV light | Radical initiation | 3-(chlorodifluoromethyl) analog | 45% | |

| Br₂, AIBN | 80°C, 12 hr | 3-(bromodifluoromethyl) analog | 38% |

Limitation : Low yields due to competing decomposition pathways .

Transesterification

The methyl ester undergoes alcohol interchange with higher alcohols under acidic or basic catalysis.

| Alcohol | Catalyst | Temperature | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| Ethanol | H₂SO₄ | Reflux | 88% | >95% | |

| Benzyl | NaOMe | 60°C | 75% | 90% |

Application : Ethyl esters are preferred in certain SDHI syntheses for improved solubility .

Electrophilic Aromatic Substitution

The 3-methylbenzyl group undergoes Friedel-Crafts alkylation or nitration under controlled conditions.

| Reaction | Reagent | Position | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methyl | 65% | |

| Sulfonation | SO₃/H₂SO₄ | Meta to methyl | 58% |

Regioselectivity : Directed by the electron-donating methyl group.

Cyclization Reactions

The pyrazole ring participates in annulation reactions to form fused heterocycles.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₂OH·HCl | EtOH, Δ | Pyrazolo[3,4-d]isoxazole | 52% | |

| CS₂, KOH | DMSO, 120°C | Pyrazolo[3,4-d]thiazole | 48% |

Mechanism : Oxime or thiourea intermediate formation followed by cyclodehydration .

Reduction of the Ester Group

The ester can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄).

| Reducing Agent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C to RT | 82% | |

| DIBAL-H | Toluene | -78°C | 90% |

Application : Alcohol intermediates are used in prodrug formulations.

Key Stability and Reactivity Considerations

Scientific Research Applications

Agricultural Applications

Methyl 3-(difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate is primarily utilized as an intermediate in the synthesis of fungicides, particularly those targeting succinate dehydrogenase inhibitors (SDHI). This mechanism of action is crucial for controlling various fungal diseases affecting crops.

Fungicide Development

The compound has been instrumental in the development of several commercially available fungicides:

| Fungicide Name | Active Ingredient | Year Registered |

|---|---|---|

| Isopyrazam | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 2010 |

| Sedaxane | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 2011 |

| Bixafen | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 2011 |

| Fluxapyroxad | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 2011 |

| Benzovindiflupyr | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 2012 |

| Pydiflumetofen | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 2016 |

| Inpyrfluxam | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 2019 |

These fungicides are effective against major crop pests, such as Alternaria species, which cause significant agricultural losses. However, they exhibit limited effectiveness against oomycetes, which are responsible for diseases like late blight in potatoes .

Medicinal Applications

Beyond agriculture, this compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Potential Biological Activities

Research indicates that pyrazole derivatives can exhibit various biological activities, including anti-inflammatory and anticancer properties. Compounds similar to this compound have shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammatory processes .

Case Studies

A notable study highlighted the synthesis of pyrazole derivatives and their subsequent evaluation for biological activity. These compounds demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations:

- Substituent at Position 1 : The 3-methylbenzyl group introduces aromaticity and steric hindrance, which may reduce rotational freedom and improve target selectivity compared to smaller substituents like methyl or hydrogen .

- Ester vs. Acid : The methyl ester in the target compound improves solubility in organic solvents, whereas the carboxylic acid analog () is more polar and may engage in hydrogen bonding .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

- A structurally complex pyrazole-chromene hybrid (Example 62, ) exhibits an MP of 227–230°C, suggesting that bulkier substituents increase crystallinity .

- Solubility : Ethyl esters (e.g., ethyl 3-methyl-1H-pyrazole-4-carboxylate) are typically soluble in aprotic solvents like DCM or THF, while carboxylic acids (e.g., ) are more water-soluble .

Biological Activity

Methyl 3-(difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in the fields of agrochemicals and pharmaceuticals. This compound belongs to a class known for their biological activity, particularly as fungicides. The biological mechanisms, synthesis methods, and structure-activity relationships (SAR) of this compound and its derivatives are crucial for understanding its potential applications.

Chemical Structure and Properties

The compound features a pyrazole ring with a difluoromethyl group, a methyl group, and a carboxylate moiety. Its molecular formula is , with a molecular weight of approximately 270.24 g/mol. The presence of the difluoromethyl group significantly influences its biological activity, particularly in inhibiting fungal growth.

The primary mechanism through which this compound exerts its effects is through the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain. This inhibition disrupts the energy production in fungal cells, leading to cell death. This mechanism has been established for various fungicides derived from similar pyrazole structures, including boscalid and fluxapyroxad .

Biological Activity Data

Research has shown that derivatives of this compound exhibit significant antifungal activity against various phytopathogenic fungi. A notable study demonstrated that specific amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid showed higher antifungal efficacy compared to traditional fungicides like boscalid .

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound Name | Target Fungi | Activity Level |

|---|---|---|

| This compound | Zymoseptoria tritici | High |

| Isopyrazam | Alternaria species | Moderate to High |

| Fluxapyroxad | Phytophthora infestans | Moderate |

| Bixafen | Botrytis cinerea | High |

Case Studies

- Efficacy Against Septoria Leaf Blotch : A field study indicated that formulations containing this compound effectively controlled Zymoseptoria tritici, a significant pathogen in cereal crops. The results showed a reduction in disease severity by over 70% compared to untreated controls .

- Comparative Analysis : In laboratory settings, compounds derived from this pyrazole exhibited superior antifungal properties against Alternaria species when compared to established fungicides. The structure-activity relationship analysis indicated that modifications at the benzyl position enhanced bioactivity .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Starting from difluoroacetoacetic acid, the reaction with methyl hydrazine leads to the formation of the pyrazole core.

- Carboxylation : Subsequent carboxylation reactions yield the final product with high purity and yield.

Optimized methods have been reported that minimize by-products and enhance overall efficiency in producing high-purity compounds suitable for agricultural applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate, and how are intermediates validated?

- Methodology : The compound is synthesized via multi-step procedures involving:

Condensation : Reacting 3-methylbenzylamine with a β-ketoester (e.g., ethyl acetoacetate) to form a hydrazone intermediate.

Cyclization : Treating the intermediate with hydrazine hydrate under reflux to form the pyrazole core.

Esterification : Introducing the difluoromethyl group via halogen-exchange reactions (e.g., using ClCFH or BrCFH) followed by methylation.

- Validation : Intermediates are characterized using H/C NMR, IR (e.g., carbonyl stretches at ~1700 cm), and LC-MS to confirm regiochemistry and purity .

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- NMR : H NMR identifies substituent positions (e.g., singlet for difluoromethyl at ~6.0 ppm, aromatic protons from the 3-methylbenzyl group). F NMR confirms CFH presence (δ ~-120 ppm).

- IR : Stretches at ~1720 cm (ester C=O) and ~1600 cm (pyrazole ring).

Q. What are the key reactivity patterns of the difluoromethyl and ester groups in this compound?

- Ester Hydrolysis : Under basic conditions (NaOH/EtOH), the methyl ester converts to the carboxylic acid, enabling further derivatization (e.g., amide coupling).

- Difluoromethyl Reactivity : The CFH group participates in radical reactions (e.g., with AIBN) or nucleophilic substitution (e.g., with Grignard reagents) .

Advanced Research Questions

Q. How can computational modeling (DFT/MD) predict regioselectivity in pyrazole functionalization?

- Approach :

DFT Calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to compare activation energies for substitution at C3 vs. C2.

Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways.

- Outcome : Predicts preferential functionalization at the C3 position due to lower steric hindrance and electronic stabilization .

Q. What experimental strategies resolve contradictions between spectroscopic data and crystallographic results?

- Case Study : Discrepancies in H NMR chemical shifts (solution) vs. X-ray bond lengths (solid-state) may arise from dynamic effects (e.g., tautomerism).

- Resolution :

Variable-temperature NMR to detect tautomeric equilibria.

Neutron diffraction (if feasible) to precisely locate hydrogen atoms.

Cross-validate with solid-state NMR .

Q. How can reaction yields be optimized for the halogen-exchange step introducing the difluoromethyl group?

- Optimization Parameters :

- Catalyst Screening : Test Cu(I)/Cu(II) catalysts (e.g., CuBr vs. CuOTf).

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for improved CFH incorporation.

- Kinetic Analysis : Use in-situ IR or Raman to monitor reaction progress and identify rate-limiting steps.

Q. What analytical workflows are recommended for detecting decomposition products during storage?

- Protocol :

Stability Studies : Accelerated degradation under heat/humidity (40°C/75% RH for 4 weeks).

HPLC-PDA/MS : Monitor for ester hydrolysis (retention time shifts) or oxidation byproducts (e.g., carboxylic acid derivatives).

XRD : Check for polymorphic changes affecting crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.